molecular formula C14H11ClN4O2S B2936334 Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 852373-56-9

Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Cat. No. B2936334
CAS RN: 852373-56-9
M. Wt: 334.78
InChI Key: SMUAAPYWGOZRDT-UHFFFAOYSA-N
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Description

“Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate” is a compound that belongs to the class of triazole compounds . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole compounds involves aromatic nucleophilic substitution . For example, the reaction of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol can yield various [1,2,4]triazolo [4,3- a ]quinoxaline derivatives .


Molecular Structure Analysis

Triazole compounds, including “Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate”, have a molecular formula of C2H3N3 . They contain a triazole nucleus, which is a nitrogenous heterocyclic moiety .


Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions. For instance, they can intercalate with DNA, which is a process where the compounds insert themselves between the base pairs of the DNA .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds can be analyzed using various techniques. For instance, the IR absorption spectra can be used to identify the presence of certain groups in the compounds .

Scientific Research Applications

Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate: A Comprehensive Analysis:

Anticancer Applications

This compound belongs to a class of chemicals that have been studied for their potential anticancer properties. Research has shown that similar compounds can inhibit the growth of cancer cells, particularly in breast cancer cell lines .

Antimicrobial Activities

Compounds within this family have demonstrated antimicrobial activities. They have been tested against a variety of bacterial and fungal strains, showing promise as potential antibiotics or antifungal agents .

Analgesic and Anti-inflammatory Properties

The chemical structure of this compound suggests it may possess analgesic and anti-inflammatory properties. Similar structures have been associated with reducing pain and inflammation in various models .

Antioxidant Effects

The triazolopyridazine moiety present in this compound is known to confer antioxidant effects. These properties are beneficial in combating oxidative stress, which is implicated in numerous diseases .

Antiviral Potential

Research on related compounds has indicated potential antiviral activities. These substances could be explored further for their efficacy against different viral infections .

Enzyme Inhibition

Such compounds have been evaluated as enzyme inhibitors, targeting enzymes like carbonic anhydrase and cholinesterase. This application is crucial in designing drugs for conditions like glaucoma and Alzheimer’s disease .

Molecular Docking Studies

Molecular docking studies are essential for understanding how these compounds interact with biological targets. This research aids in the rational design of more effective therapeutic agents .

Synthesis and Chemical Properties

The synthesis of this compound involves complex chemical reactions that yield a product with specific pharmacological activities. Understanding its chemical properties is vital for further application in drug development .

Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4] - Springer Design and synthesis of new bis(1,2,4-triazolo[3,4- b ][1,3,4] - RSC Synthesis, biological evaluation, and molecular docking of ((4-([1,2,4] - Sage Journals A review on ‘triazoles’: their chemistry, synthesis and - Springer Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole - MDPI

Future Directions

Triazole compounds have shown promise in various fields, particularly in medicinal chemistry . They have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . Therefore, future research could focus on synthesizing and studying the potential of substituted 1,2,4-triazole analogues .

properties

IUPAC Name

methyl 2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2S/c1-21-13(20)8-22-12-7-6-11-16-17-14(19(11)18-12)9-2-4-10(15)5-3-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUAAPYWGOZRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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